Product packaging for Coriandrin(Cat. No.:CAS No. 116408-80-1)

Coriandrin

Cat. No.: B052132
CAS No.: 116408-80-1
M. Wt: 230.22 g/mol
InChI Key: BUZQIMYNOWPYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coriandrin is a biologically active phytochemical, specifically a furanocoumarin, isolated from Coriandrum sativum L. (coriander). This compound is of significant research interest due to its potent antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and modulate oxidative stress pathways. Studies suggest that this compound exerts its effects by upregulating endogenous antioxidant defense systems, including the Nrf2 signaling pathway, making it a valuable tool for investigating cellular responses to oxidative damage. Its research applications extend to the fields of neurobiology, hepatology, and metabolomics, where it is used to model protection against oxidative stress-induced apoptosis and inflammation. Furthermore, its natural origin provides a compelling basis for comparative phytochemical studies and the exploration of plant-derived bioactive molecules. Researchers utilize this compound as a reference standard in analytical chemistry and as a lead compound in pharmacological assays to elucidate structure-activity relationships and develop novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10O4 B052132 Coriandrin CAS No. 116408-80-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116408-80-1

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

4-methoxy-7-methylfuro[2,3-g]isochromen-5-one

InChI

InChI=1S/C13H10O4/c1-7-5-8-6-10-9(3-4-16-10)12(15-2)11(8)13(14)17-7/h3-6H,1-2H3

InChI Key

BUZQIMYNOWPYHH-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC

Canonical SMILES

CC1=CC2=CC3=C(C=CO3)C(=C2C(=O)O1)OC

melting_point

142-143°C

Other CAS No.

116408-80-1

physical_description

Solid

Synonyms

4-methoxy-7-methyl-5H-furo(2,3-g)benzopyran-5-one
coriandrin

Origin of Product

United States

Occurrence and Isolation Methodologies of Coriandrin

Botanical Sources: Coriandrum sativum and Related Species

The primary botanical source of coriandrin is Coriandrum sativum L., commonly known as coriander nih.govuni.lunih.govreadthedocs.io. This aromatic, herbaceous annual plant belongs to the Apiaceae (Umbelliferae) family nih.govnih.govuni.lunih.govnih.govnih.govuni.lufoodb.ca. Coriander is widely cultivated across the globe for its culinary and medicinal properties, with significant cultivation in regions such as India, Italy, the Netherlands, Central and Eastern Europe, China, and Bangladesh nih.govnih.govnih.govuni.lufoodb.ca. While this compound has been detected in Coriandrum sativum, its quantification in the plant has not been widely reported uni.lu.

Extraction and Isolation Techniques for this compound and Analogues

The isolation of this compound and its analogues from plant matrices typically involves various extraction and chromatographic techniques. General extraction methods applied to Coriandrum sativum to obtain essential oils and other phytochemicals, from which this compound can then be isolated, include:

Hydrodistillation (Steam Distillation): This traditional method is commonly used for extracting essential oils from coriander seeds and leaves thegoodscentscompany.comnih.govtheses-algerie.comhmdb.ca.

Solid-Liquid Extraction: Techniques such as Soxhlet extraction are employed, utilizing various organic solvents including methylene (B1212753) chloride, ethanol (B145695), hexane, methanol, acetone, and benzene, depending on the target compounds thegoodscentscompany.comnih.govtheses-algerie.comuni.lufoodb.ca.

Supercritical Fluid Extraction (SFE): Utilizing supercritical CO2, SFE is considered a "green" extraction method, offering high yields and producing extracts free of residual solvents thegoodscentscompany.comtheses-algerie.comhmdb.cafoodb.ca.

Subcritical Water Extraction (SWE): This method also presents an environmentally friendly alternative for extracting compounds, including polyphenolics foodb.ca.

Maceration: This technique involves soaking plant material in a solvent, such as 70% ethanol, to extract desired constituents.

Following initial extraction, chromatographic techniques are crucial for the isolation and purification of this compound and its related isocoumarins. These include:

Column Chromatography: A fundamental technique for separating compounds from complex mixtures nih.gov.

High-Performance Liquid Chromatography (HPLC): Widely used for both qualitative identification and quantitative analysis, and preparative isolation of compounds like this compound nih.gov.

Thin-Layer Chromatography (TLC): A cost-effective and rapid method for preliminary screening and separation, often used as a preparatory step for further purification nih.gov.

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully applied for the one-step isolation and purification of coriandrone B, this compound, dihydrothis compound (B1650274), and coriandrone A from coriander oil.

The choice of extraction and isolation technique significantly impacts the yield and chemical composition of the obtained extracts theses-algerie.comhmdb.ca.

Co-occurrence with Other Phyto-constituents in Coriandrum sativum Extracts

Coriandrum sativum is rich in a diverse array of bioactive phytochemicals, with this compound co-occurring alongside numerous other compounds. The chemical profile of coriander extracts varies depending on the plant part (leaves, seeds, or whole plant) and the extraction method used. Key classes of co-occurring compounds include:

Isocoumarins and Derivatives: Beyond this compound, other isocoumarins frequently identified include dihydrothis compound and a series of coriandrones (A, B, C, D, and E) nih.govnih.govnih.govfoodb.cathegoodscentscompany.com.

Terpenoids/Monoterpenes: These volatile compounds contribute significantly to coriander's aroma. Prominent examples include linalool (B1675412) (often the major component of the essential oil), α-pinene, γ-terpinene, (+)-limonene, borneol, citronellol, camphor, geraniol, neryl acetate (B1210297), p-cymene, camphene, α-terpineol, β-phellandrene, 1,8-cineole, and geranyl acetate nih.govnih.govuni.lunih.govfoodb.cathegoodscentscompany.comnih.govtheses-algerie.comhmdb.cauni.lu.

Phenolic Acids: These compounds are known for their antioxidant properties. Examples include caffeic acid, p-coumaric acid, chlorogenic acid, ferulic acid, gallic acid, syringic acid, vanillic acid, rosmarinic acid, cinnamic acid, and protocatechuic acid.

Flavonoids: A class of polyphenols, often found in coriander leaves and seeds, including quercetin, rutin, apigenin, luteolin, kaempferol, acacetin, hyperoside, and glycitin (B1671906) nih.govnih.govnih.govfoodb.cathegoodscentscompany.comuni.lu.

Fatty Acids: Coriander fruits contain vegetable oil rich in monounsaturated fatty acids, notably petroselinic acid, along with linoleic acid, capric acid, undecanoic acid, tridecanoic acid, hexadecanoic acid, and tetradecanoic acid nih.govnih.govthegoodscentscompany.com.

Phthalides: Compounds such as neochidilide and Z-ligustilide have also been reported nih.govthegoodscentscompany.comnih.gov.

Other phytochemicals identified in Coriandrum sativum extracts include alkaloids, saponins, carbohydrates, sterols (including phytosterols), glycosides, tannins, reducing sugars, proteins, amino acids, fatty aldehydes, fatty alcohols, and various heterocyclic compounds like pyrazine, pyridine, thiazole, furan (B31954), and tetrahydrofuran (B95107) derivatives nih.govnih.govuni.lufoodb.ca.

The table below provides a summary of some key co-occurring phyto-constituents in Coriandrum sativum extracts.

Table 1: Selected Phyto-constituents Co-occurring with this compound in Coriandrum sativum Extracts

Compound ClassRepresentative Compounds
Isocoumarins Dihydrothis compound, Coriandrone A, Coriandrone B, Coriandrone C, Coriandrone D, Coriandrone E
Terpenoids Linalool, α-Pinene, γ-Terpinene, (+)-Limonene, Borneol, Citronellol, Camphor, Geraniol, Neryl acetate, p-Cymene, Camphene, α-Terpineol, β-Phellandrene, 1,8-Cineole, Geranyl acetate
Phenolic Acids Caffeic acid, p-Coumaric acid, Chlorogenic acid, Ferulic acid, Gallic acid, Syringic acid, Vanillic acid, Rosmarinic acid, Cinnamic acid, Protocatechuic acid
Flavonoids Quercetin, Rutin, Apigenin, Luteolin, Kaempferol, Acacetin, Hyperoside, Glycitin
Fatty Acids Petroselinic acid, Linoleic acid, Capric acid, Undecanoic acid, Tridecanoic acid, Hexadecanoic acid, Tetradecanoic acid
Phthalides Neochidilide, Z-Ligustilide
Other Compounds Alkaloids, Saponins, Carbohydrates, Sterols, Glycosides, Tannins, Reducing sugars, Proteins, Amino acids, Fatty aldehydes, Fatty alcohols, Pyrazine, Pyridine, Thiazole, Furan, Tetrahydrofuran, Polyphenols, Tocols (Note: CIDs are not applicable for general classes like Alkaloids, Saponins, etc.)

Biosynthetic Pathways and Precursor Studies of Coriandrin

Proposed Biosynthetic Routes to Furoisocoumarins, Including Coriandrin

Furoisocoumarins, including this compound, belong to the broader class of isocoumarins, which are isomers of coumarins characterized by a reversed lactone moiety. hmdb.casemanticscholar.orgnih.gov These compounds are often derived from polyketide pathways. semanticscholar.orgnih.gov In plants of the Apiaceae family, to which Coriandrum sativum belongs, the biosynthesis of complex coumarins has been extensively studied. mdpi.comnih.gov Key enzymes implicated in the establishment of these pathways include p-coumaroyl CoA 2'-hydroxylase (C2'H), C-prenyltransferase (C-PT), and cyclase. nih.gov These enzymes are believed to have originated through successive gene duplications, such as ectopic and tandem duplications, at different evolutionary nodes within the Apioideae subfamily of Apiaceae. nih.gov Neofunctionalization of these enzymes endows them with novel functions essential for complex coumarin (B35378) biosynthesis, thereby completing the pathway. nih.gov The C-prenyltransferases (C-PTs) are particularly significant, as their divergent activities, targeting different positions (C-6 or C-8) of umbelliferone, are thought to be the primary determinants of the structural diversity observed in complex coumarins (linear/angular). nih.gov

Investigation of Biosynthetic Intermediates in this compound Formation (e.g., L-[3,3-D2]-O-methyltyrosine, L-[3,3-D2]-tyrosine)

Investigations into the specific intermediates involved in this compound biosynthesis have utilized isotopically labeled precursors. Early assumptions suggested that O-methylation of L-tyrosine could be an initial step in this compound biosynthesis. uni-hamburg.de However, studies using L-[3,3-D2]-O-methyltyrosine (L-[3,3-D2]-155) indicated that one of the enantiotopic 3-methylene protons of this compound is subsequently lost during the introduction of a double bond. uni-hamburg.de Further detailed research involved the use of L-[U-D7]-tyrosine (L-[U-D7]-154). The retention of the α-deuterium from L-[U-D7]-tyrosine under specific in vitro conditions suggested that the loss of the deuterium (B1214612) label observed under liquid culture conditions resulted from competing reversible transamination catalyzed by tyrosine aminotransferase (TAT) activity. uni-hamburg.de Crucially, the retention of the α-deuterium also provided evidence to exclude the involvement of TAT-derived 4-hydroxyphenylpyruvate and the related chain elongation step of the mustard oil pathway, which is found in higher plants, from being involved in this compound biosynthesis. uni-hamburg.de Additionally, the decarboxylation of dehydrotyrosine intermediates, previously proposed as a pathway to primary enamides in microorganisms, was also excluded, as the introduction of the double bond does not precede the decarboxylation step in this compound formation. uni-hamburg.de

Enzymatic Mechanisms Implicated in this compound Biosynthesis

The formation of this compound, like other furoisocoumarins, is mediated by specific enzymatic activities. In the broader context of complex coumarin biosynthesis within the Apiaceae family, enzymes such as p-coumaroyl CoA 2'-hydroxylase (C2'H), C-prenyltransferase (C-PT), and cyclase play crucial roles in the pathway. nih.gov These enzymes are responsible for the various cyclization and modification steps that lead to the diverse structures of these natural products. nih.gov While the complete enzymatic cascade specifically leading to this compound is still being elucidated, studies have explored potential initial steps. For instance, the activity of tyrosine decarboxylase (TYDC, EC 4.1.1.25), an enzyme known to initiate the biosynthesis of higher plant alkaloids by decarboxylating L-tyrosine to tyramine, has been investigated to determine if decarboxylation precedes the dehydrogenation of L-tyrosine in this compound biosynthesis. uni-hamburg.de

Chemical Synthesis Strategies for Coriandrin and Analogues

Total Synthesis Approaches for Coriandrin

Total synthesis efforts for this compound have focused on constructing its unique furoisocoumarin skeleton through a series of carefully designed chemical transformations.

A summary of key reaction steps and their reported yields in a specific total synthesis of this compound is provided below:

StepStarting MaterialProductYield (%)Reference
Formation of compound 4Diketone 3Compound 486 iastate.edu
Formation of acetate (B1210297) of 2(Precursor to 2)Acetate of 2100 iastate.edu
Conversion of acetate to 6Acetate of 2Compound 6Quantitative iastate.eduacs.org
Palladium-mediated coupling to ester 8Compound 6Ester 887-92 iastate.eduacs.org
Hydrolysis of ester 8 to carboxylic acid 9Ester 8Carboxylic Acid 975 iastate.eduacs.org
Cyclization of olefinic acid 9 to 10Carboxylic Acid 9Compound 1069 iastate.eduacs.org
Mitsunobu conversion of phenol (B47542) 10 to this compound (1)Compound 10This compound (1)89 iastate.eduacs.org

Palladium-mediated coupling reactions have proven to be pivotal in the total synthesis of this compound. Specifically, a palladium-mediated coupling procedure developed by Stille was employed in a key step acs.org. This involved the reaction of a benzylic bromide intermediate (compound 6) with tributylvinylstannane in the presence of a catalytic amount of a palladium(II) salt iastate.eduacs.org. This coupling afforded ester 8 in high yields, demonstrating the efficacy of palladium catalysis in constructing the carbon skeleton of this compound iastate.eduacs.org. Palladium-catalyzed cross-coupling reactions are broadly utilized in organic synthesis for forming carbon-carbon bonds due to their mild conditions and functional group tolerance nobelprize.org.

The synthesis of furoisocoumarins, including this compound, has benefited from the development of novel synthetic protocols. Researchers have reported new methods for the synthesis of isocoumarins, which, when applied to specific oxaindacenone intermediates, led to the total synthesis of this compound researchgate.net. These methods sometimes involve indenone epoxides undergoing thermal rearrangement to yield isocoumarins in high yields researchgate.net. Furthermore, ongoing research continues to explore and develop innovative synthetic pathways for furoisocoumarins iitkgp.ac.inresearchgate.net.

Palladium-Mediated Coupling Strategies in this compound Synthesis

Asymmetric Synthesis of this compound-Related Isocoumarins

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly relevant for biologically active molecules like this compound. The practice of preparing enantiopure isocoumarins remains vital globalscientificjournal.comresearchgate.net.

Chiral pool methodology is a significant strategy in asymmetric synthesis, utilizing readily available enantiomerically pure natural compounds as starting materials to introduce chirality into target molecules numberanalytics.comddugu.ac.inblogspot.comnumberanalytics.com. In the context of this compound-related isocoumarins, chiral pool methodology has been employed to synthesize enantiopure isocoumarins globalscientificjournal.comresearchgate.net. This approach often involves the synthesis of chiral amino acid derivatives and their subsequent coupling with key intermediates like homophthalic acid to yield enantiopure isocoumarin (B1212949) derivatives globalscientificjournal.comresearchgate.net.

The design of stereoselective reactions is integral to the asymmetric synthesis of this compound analogues. This involves controlling the formation of specific stereoisomers during the synthetic process. The synthetic plans related to isocoumarins often incorporate stereoselective steps to ensure the desired enantiopurity globalscientificjournal.comresearchgate.net. By carefully designing reaction conditions and utilizing chiral starting materials or catalysts, chemists can achieve the preferential formation of one stereoisomer over others, which is essential for producing pure this compound analogues.

Preclinical Biological Activities and Mechanistic Investigations of Coriandrin

Antiviral Activity Studies of Coriandrin

This compound demonstrates notable antiviral activity, distinguishing itself from other furanocoumarins through its specific mechanisms of action, especially in the presence of ultraviolet A (UVA) light.

This compound exhibits unusual UVA-dependent antiviral properties. nih.gov, ctdbase.org, Studies have shown that in the presence of UVA radiation, this compound is significantly more phototoxic to RNA viruses, such as Sindbis virus, compared to DNA viruses like murine cytomegalovirus. ctdbase.org, This contrasts with the behavior of other antiviral furocoumarins, such as 8-methoxypsoralen (8-MOP). ctdbase.org, A critical observation is that viruses lacking membranes were completely resistant to this compound, suggesting that a membrane component serves as a target for the compound. ctdbase.org, Furthermore, the antiviral activity of this compound was profoundly inhibited by serum components in reaction mixtures, indicating a strong affinity of the compound for certain protein or lipid materials. ctdbase.org, Maximal interference was observed when all components—virus, this compound, and serum—were irradiated simultaneously. ctdbase.org,

Beyond its general antiviral effects, this compound has been specifically investigated for its activity against human immunodeficiency virus type 1 (HIV-1). Research indicates that HIV-1 is susceptible to the combined action of this compound and UVA light. ctdbase.org, this compound, isolated as an isocoumarin (B1212949) from coriander, has been shown to demonstrate anti-HIV activity in in vitro studies.

UVA-Dependent Antiviral Mechanisms

Cytochrome P450 Enzyme Interaction Mechanisms of this compound

This compound's interaction with the cytochrome P450 (P450) enzyme system, particularly its inhibitory effects, has been a significant area of preclinical investigation, revealing selective inhibition and mechanism-based inactivation pathways.

This compound has been identified as a potent and selective inhibitor of P450 1A1-mediated ethoxyresorufin O-dealkylase (EROD) activity.,,, In in vitro studies using hepatic tissues from SENCAR mice, this compound demonstrated considerable inhibition of EROD activity. Its potency (IC₅₀ = 0.85 µM) was found to be comparable to that of α-naphthoflavone (IC₅₀ = 0.25 µM), a known P450 inhibitor. This selective inhibition suggests a specific interaction with the P450 1A1 isoform.,

Table 1: Inhibition of Hepatic EROD Activity by this compound and α-Naphthoflavone

CompoundIC₅₀ (µM)Target Enzyme ActivitySource (In Vitro)
This compound0.85P450 1A1-mediated ERODSENCAR mice hepatic tissue
α-Naphthoflavone0.25P450 1A1-mediated ERODSENCAR mice hepatic tissue

Beyond competitive inhibition, this compound acts as a mechanism-based inactivator of P450 1A1 in vitro.,,, Mechanism-based inactivation implies that the compound requires catalytic turnover by the enzyme to be converted into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This type of inactivation is considered more potent than competitive inhibition, as it leads to the destruction of enzyme activity.

Detailed in vitro studies using [¹⁴C]this compound have demonstrated its covalent binding to hepatic microsomal protein, particularly in microsomes from 3-methylcholanthrene (B14862) (MC)-pretreated mice., A linear relationship was observed between the extent of covalent binding and the loss of EROD activity, indicating that adduct formation directly contributes to enzyme inactivation., The inclusion of electrophile trapping agents in incubations significantly inhibited the covalent binding of [¹⁴C]this compound to microsomal protein., Furthermore, the covalent binding was reduced by 7,8-benzoflavone (46% decrease), a monoclonal antibody specific to MC-induced P450 form(s) (58% decrease), and ethoxyresorufin (60% decrease), strongly implicating the bioactivation of this compound by P450 1A1., Analysis by sodium dodecyl sulfate–polyacrylamide gel electrophoresis revealed that [¹⁴C]this compound covalently bound to a protein with an approximate molecular mass of 49 kDa. The reduction of this specific protein band's covalent binding by 7,8-benzoflavone or polyclonal antibody against P450 1A1 further supports the role of P450 1A1 in this compound bioactivation and subsequent adduct formation., These findings suggest that this compound is bioactivated by P450 1A1 into reactive intermediates that form covalent adducts with the apoprotein, thereby destroying enzyme activity.,

Mechanism-Based Inactivation Pathways

Apoptotic and Cytotoxic Mechanisms of this compound

Research indicates that this compound, often in the context of Coriandrum sativum extracts where it is a significant component, exhibits notable cytotoxic effects on various cancer cell lines, primarily through the induction of apoptosis.

Induction of Apoptosis in Cancer Cell Lines

Ethanolic extracts of Coriandrum sativum (CSEE), characterized by a high content of isocoumarins including this compound, dihydrothis compound (B1650274), and coriandrones A and B, have demonstrated significant cytotoxic activity against neuroblastoma cells (SH-SY5Y). Treatment with CSEE at an IC50 dose of 20 µg/mL effectively inhibited cell proliferation and promoted cell death in these cells. theses-algerie.comfoodb.cafoodb.canih.gov

Beyond neuroblastoma, C. sativum extracts have shown antiproliferative effects on other cancer cell lines. An ethyl acetate (B1210297) extract from C. sativum roots exhibited antiproliferative activity on MCF-7 breast cancer cells with an IC50 of 200.0 ± 2.6 μg/mL, leading to apoptotic cell death. uni.luuni.lu Similarly, both aqueous and ethanol (B145695) extracts from coriander seeds displayed significant cytotoxicity against MCF-7 cells, with IC50 values of 78 µg/mL and 50 µg/mL, respectively, suggesting an induction of apoptosis. nih.gov

Table 1: Cytotoxic Activity (IC50) of Coriandrum sativum Extracts Containing this compound

Extract TypeCell LineIC50 (µg/mL)Reference
C. sativum Ethanolic Extract (CSEE)Neuroblastoma (SH-SY5Y)20 theses-algerie.comfoodb.cafoodb.canih.gov
C. sativum Root Ethyl Acetate ExtractMCF-7 Breast Cancer200.0 ± 2.6 uni.luuni.lu
C. sativum Seed Ethanol ExtractMCF-7 Breast Cancer50 nih.gov
C. sativum Seed Aqueous ExtractMCF-7 Breast Cancer78 nih.gov

Modulation of Apoptotic Protein Expression

The apoptotic effects induced by C. sativum extracts, which contain this compound, involve the modulation of key apoptotic regulatory proteins. Studies on neuroblastoma cells treated with CSEE revealed a significant decrease in the protein and mRNA levels of Bcl-2, an anti-apoptotic protein. Concurrently, there was an increase in the protein and mRNA levels of Bax, a pro-apoptotic protein. This shift in the Bax/Bcl-2 ratio is indicative of an activated apoptotic pathway. theses-algerie.comfoodb.canih.govnih.gov

Caspase Cascade Activation in this compound-Induced Cell Death

A critical step in programmed cell death is the activation of the caspase cascade. In neuroblastoma cells, the cytotoxic effects of CSEE (containing this compound) were linked to the accumulation of cleaved caspase-3, an effector caspase crucial for the execution phase of apoptosis. theses-algerie.comfoodb.cafoodb.canih.govnih.gov Furthermore, C. sativum root extracts have been shown to increase the activities of caspases-3, -8, and -9 in MCF-7 breast cancer cells, suggesting the involvement of both the death receptor and mitochondrial apoptotic pathways in the observed cell death. nih.govuni.luuni.lu

Antioxidant Activity and Related Biochemical Pathways

This compound and Coriandrum sativum extracts are recognized for their potent antioxidant capabilities, which contribute to their protective effects against oxidative stress.

Inhibition of Oxidative Stress Processes

This compound has been specifically identified as an effective antioxidant. Notably, this compound has been reported to counteract acetaminophen-induced acute liver failure by inducing the Nrf2 pathway, a pivotal mechanism in the cellular defense against oxidative stress, through the AMPK/GSK3β pathway. This direct influence highlights this compound's role in mitigating oxidative damage.

More broadly, Coriandrum sativum extracts, rich in compounds like this compound, have demonstrated the ability to prevent oxidative damage. These extracts can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. For instance, coriander leaf extract protected PC12 cells against hydrogen peroxide-induced oxidative stress, suggesting its potential in preventing neurodegeneration caused by oxidative stress. Additionally, C. sativum has been shown to improve neuronal function by inhibiting oxidative/nitrosative stress and to protect against UVB-induced photoaging of the skin by reducing oxidative stress.

Influence on Endogenous Antioxidant Enzyme Systems

The antioxidant activity of Coriandrum sativum extracts, which contain this compound, is partly attributed to their ability to influence and enhance endogenous antioxidant enzyme systems. These systems are the body's natural defense mechanisms against reactive oxygen species (ROS) and include enzymes such as Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx).

Antimicrobial Activity and Modes of Action of this compound

The antimicrobial potential of Coriandrum sativum, which contains this compound, has been extensively investigated, demonstrating efficacy against a range of pathogenic microorganisms.

Antibacterial and Antifungal Efficacy

Extracts and essential oils of Coriandrum sativum exhibit broad-spectrum antimicrobial activity against various bacteria and fungi iomcworld.comresearchgate.netijcrt.orgspasb.rouwi.edu. While direct studies focusing solely on the antibacterial and antifungal efficacy of isolated this compound against specific pathogens like E. coli, K. pneumoniae, Salmonella choleraesuis, and Campylobacter jejuni are less detailed in the provided search results, C. sativum essential oil and extracts, which contain this compound, have demonstrated significant activity.

For instance, Coriandrum sativum essential oil has shown effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Salmonella enterica (a species that includes Salmonella choleraesuis) uwi.edunih.govwisdomlib.org. Studies have reported its ability to inhibit the growth of foodborne pathogens such as Salmonella and E. coli iomcworld.com. Minimum inhibitory concentrations (MICs) for Coriandrum sativum seed essential oil against E. coli and Salmonella enterica were reported at 160 µg/mL, with corresponding minimum bactericidal concentrations (MBCs) also at 160 µg/mL uwi.edu. Alcoholic extracts of Coriandrum sativum have also shown antibacterial activity against E. coli and Shigella sp., with inhibition zones of 10mm and 14mm respectively wisdomlib.org. The essential oil also demonstrates efficacy against Klebsiella pneumoniae uwi.edu.

In terms of antifungal activity, Coriandrum sativum essential oil exhibits fungicidal effects against various Candida strains, with minimum fungicidal concentration (MFC) values ranging from 0.05% to 0.4% (v/v) nih.govresearchgate.net. The essential oil has also been effective against Aspergillus niger and Fusarium, though not against Aspergillus fumigatus ijsdr.org.

Cellular Membrane Disruption Mechanisms

The primary mechanism of action for the antimicrobial effects observed in Coriandrum sativum essential oil, which contains compounds like this compound, is often attributed to cellular membrane damage spasb.ronih.govijpsr.comresearchgate.net. This disruption leads to a loss of vital cellular functions and ultimately, cell death.

Specifically, studies indicate that the essential oil causes propidium (B1200493) iodide incorporation and a concomitant loss of efflux activity, respiratory activity, and membrane potential in bacterial cells nih.govresearchgate.net. This suggests that the integrity of the bacterial membrane is compromised, leading to leakage of intracellular components spasb.roijpsr.com. For fungal species like Candida, the fungicidal effect is a result of cytoplasmic membrane damage and the subsequent leakage of intracellular components, including DNA nih.govresearchgate.netnih.gov. It has been proposed that C. sativum essential oil may bind to membrane ergosterol, thereby increasing ionic permeability and causing membrane damage nih.govresearchgate.net. While these findings are largely related to the essential oil, this compound itself, as an isocoumarin, has been noted to potentially dislocate membrane structures, similar to other compounds that pass through the cytoplasmic membrane and cell wall oszk.hu.

Anti-inflammatory Mechanistic Insights

This compound has been identified as a compound possessing anti-inflammatory properties, suggesting its potential in managing inflammatory conditions researchgate.net.

Modulation of Inflammatory Mediators

This compound has shown promise in reducing inflammation researchgate.net. Studies on Coriandrum sativum extracts, which contain this compound, have demonstrated anti-inflammatory effects iomcworld.comresearchgate.netnih.govresearchgate.net. Inflammation involves a complex interplay of various pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-alpha) fortunejournals.commdpi.comsemanticscholar.orgresearchgate.netnih.govnih.govgulhanemedj.org. These cytokines are crucial mediators of the inflammatory response, and their dysregulation can contribute to various inflammatory conditions fortunejournals.commdpi.comsemanticscholar.org.

Other Preclinical Pharmacological Investigations of this compound (as part of C. sativum extracts)

Beyond its antimicrobial and anti-inflammatory activities, this compound, as a component of Coriandrum sativum extracts, has been explored for other preclinical pharmacological effects.

Neuroprotective Effects

This compound, along with other flavonoids and terpenes present in Coriandrum sativum, contributes to the plant's neuroprotective effects iomcworld.comresearchgate.netmdpi.comijfans.org. These effects are primarily mediated by reducing oxidative stress and inflammation, preserving neuronal function, and enhancing cognitive performance iomcworld.comresearchgate.netnih.govresearchgate.netijfans.orgmdpi.comnih.gov.

Research indicates that pretreatment with methanolic extract of Coriandrum sativum leaves can increase endogenous antioxidant enzyme levels, such as superoxide dismutase, glutathione, and catalase, while reducing cerebral infarct size, lipid peroxidation, and calcium levels in the brain following ischemic-reperfusion insult iosrphr.orgresearchgate.net. An ethanolic extract of Coriandrum sativum seeds (CSES) significantly reduced malondialdehyde (MDA) concentration (an oxidative stress marker) and increased glutathione (GSH) concentration (an endogenous antioxidant) in the brains of obese rats, thereby decreasing brain oxidative stress nih.govresearchgate.net. Furthermore, CSES improved the ratio of mature-BDNF to pro-BDNF, suggesting a stimulation of neurogenesis nih.gov. The neuroprotective mechanisms of C. sativum extract are posited to involve the inhibition of oxidative stress and inflammatory processes both systemically and within brain tissue nih.govresearchgate.net.

Structure Activity Relationship Sar Studies of Coriandrin and Derivatives

Structural Features Critical for Antiviral Efficacy

Coriandrin is recognized as a novel furoisocoumarin, exhibiting unusual antiviral properties that are notably dependent on UVA radiation scentspiracy.com. Research has indicated that this compound demonstrates greater phototoxicity against RNA viruses, such as Sindbis virus, compared to DNA viruses like murine cytomegalovirus, with human immunodeficiency virus (HIV-1) also showing susceptibility in the presence of UVA scentspiracy.com. A critical observation from these studies is the complete resistance of non-membraned viruses to this compound, suggesting that a membrane component of the virus serves as a target for the compound scentspiracy.com. Furthermore, the antiviral activity of this compound was significantly attenuated by serum components in reaction mixtures, implying a strong affinity of the compound for certain protein or lipid materials scentspiracy.com. These findings collectively highlight the importance of the furoisocoumarin scaffold and its photoactive nature in mediating this compound's antiviral effects, particularly through interactions with viral membrane components.

Molecular Determinants of Cytochrome P450 Inhibition

This compound functions as a natural mechanism-based inactivator and selective inhibitor of certain Cytochrome P450 (P450) enzymes guidetopharmacology.orgthegoodscentscompany.comatamankimya.com. Specifically, it has been found to selectively inhibit P450 1A1-mediated EROD (ethoxyresorufin-O-deethylase) activity in vitro guidetopharmacology.org. Comparative analyses have shown that this compound (IC₅₀ = 0.85 µM) exhibits potency comparable to α-naphthoflavone (IC₅₀ = 0.25 µM) in inhibiting P450 1A1 guidetopharmacology.org. As a coumarin (B35378) derivative, this compound, along with other coumarins, demonstrates higher inhibitory efficiency against P450 1A1 and 1B1 isoforms compared to P450 1A2 guidetopharmacology.org. The planar polycyclic structure characteristic of coumarins, including this compound's furoisocoumarin core, is a key molecular determinant contributing to its efficacy as a P450 enzyme inhibitor guidetopharmacology.org. This planar geometry is believed to facilitate effective interaction within the active sites of these enzymes.

SAR for Apoptotic and Cytotoxic Potency

Studies investigating the apoptotic and cytotoxic potency of this compound have often been conducted using Coriandrum sativum ethanolic extract (CSEE), which contains this compound alongside other isocoumarins such as dihydrothis compound (B1650274), coriandrone A, and coriandrone B fishersci.cawikipedia.orgnih.govresearchgate.net. The CSEE has demonstrated significant cytotoxic effects against neuroblastoma cells, inhibiting cell proliferation and inducing cell death fishersci.cawikipedia.orgnih.govresearchgate.net. The mechanism of action appears to involve the accumulation of cleaved caspase-3 and the externalization of phosphatidylserine, both indicators of apoptotic processes fishersci.cawikipedia.orgnih.govresearchgate.net. Furthermore, the extract led to a decrease in Bcl-2 levels and an increase in Bax levels, both at the protein and mRNA levels, strongly suggesting an apoptotic mechanism fishersci.cawikipedia.orgnih.govresearchgate.net. While these findings highlight the collective cytotoxic and apoptotic potential of the compounds present in Coriandrum sativum, including this compound, specific detailed SAR studies focusing solely on isolated this compound's structural features for these effects are less extensively documented in the provided literature. The activity is attributed to the presence of isocoumarins and other bioactive compounds within the extract fishersci.cawikipedia.orgnih.govresearchgate.net.

Computational Approaches in SAR Analysis (e.g., in silico modeling)

Computational approaches, particularly in silico modeling, play a vital role in the SAR analysis of compounds like this compound by predicting molecular interactions and pharmacokinetic properties fishersci.cawikipedia.orgperflavory.comsci-hub.senih.gov. In the context of Coriandrum sativum extract, in silico studies utilizing PM6 methods and the SwissADME drug design platform have been employed to evaluate the pharmacological potential of its constituent compounds, including this compound (identified as compound 6 in one study) fishersci.cawikipedia.orgnih.govresearchgate.net. These analyses indicated that this compound, along with other compounds in the extract, adheres to Lipinski's "Rule of Five," suggesting favorable pharmacokinetic activity for oral administration fishersci.cawikipedia.orgnih.govresearchgate.net.

Molecular Electrostatic Potential (MEP) maps are a classic in silico tool used to analyze chemical activity, especially in drug design, by visualizing the charge density properties of molecules perflavory.com. This qualitative approach is valuable for generating electronic descriptors that contribute to Quantitative Structure-Activity Relationship (QSAR) models perflavory.comsci-hub.se. Such models mathematically describe how biological activity correlates with the structural properties of a ligand, enabling the prediction of activity for new drug analogs sci-hub.se. In silico modeling for SAR analysis considers various structural aspects, including functional groups, stereochemical structure, molecular size and shape, chemical reactivity, and electronic effects like resonance and inductive effects sci-hub.se. Molecular docking, another key in silico technique, provides atomic-level data on drug-macromolecule interactions, aiding in understanding binding mechanisms sci-hub.senotulaebiologicae.roresearchgate.net.

While general in silico methods have confirmed the drug-likeness and stability of this compound within the context of the Coriandrum sativum extract fishersci.cawikipedia.orgnih.govresearchgate.net, detailed in silico SAR analyses specifically pinpointing which atomic or functional groups of this compound are precisely responsible for its distinct biological activities (antiviral, P450 inhibition, cytotoxicity) beyond its general furoisocoumarin structure are not explicitly detailed in the provided search results.

Advanced Analytical Methodologies for Coriandrin Research

Spectroscopic Methods in Coriandrin Research (e.g., NMR for structural verification in synthesis)

Spectroscopic methods play a pivotal role in the identification and structural verification of this compound and other isocoumarins. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose, offering detailed insights into molecular structure, composition, connectivity, and stereochemistry. uni.lu

NMR spectroscopy is widely employed for the structural elucidation of unknown compounds and for confirming the structure of synthesized organic molecules. uni.luuni.lu It provides information on different types of protons and carbons within a molecule, reflecting their distinct chemical and electronic environments. uni.lu Key parameters derived from NMR spectra, such as chemical shifts and integration of peak areas, are fundamental for determining the relative number of hydrogen atoms and their positions within the molecular structure. uni.luthegoodscentscompany.com

For this compound and related isocoumarins, various NMR techniques are utilized:

1D NMR (¹H and ¹³C NMR): These are routine methods that provide a wealth of information about molecular composition and connectivity. The PubChem entry for this compound, for instance, lists ¹³C nuclear magnetic resonance spectrum as an experimental property. nih.gov

2D NMR (e.g., COSY, TOCSY, HSQC, HMBC): These advanced techniques are essential for resolving signal overlaps in complex mixtures and providing comprehensive connectivity information, which is critical for unambiguous structural assignments. uni.lutheses-algerie.com For example, the structures of coriandrones A and B, along with this compound and dihydrothis compound (B1650274), have been determined through spectroscopic means, including NMR, and X-ray crystallography. nih.gov The application of NMR in the synthesis of compounds like this compound has also been documented for structural verification. nih.gov

The data obtained from NMR spectroscopy is crucial for confirming the precise arrangement of atoms in this compound, which is vital for understanding its properties and potential biological activities.

Spectroscopic MethodApplication in this compound ResearchKey Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)Structural elucidation, verification in synthesis, determination of molecular composition, connectivity, and stereochemistry. uni.luuni.lunih.govChemical shifts, coupling constants, integration values, atom connectivity, spatial arrangement. uni.luthegoodscentscompany.com
Mass Spectrometry (MS)Determination of molecular mass, identification of characteristic ions, and fragmentation patterns for structural deduction. uni.luMolecular weight, elemental composition, presence of specific structural fragments. uni.lu
Ultraviolet-Visible (UV-Vis) SpectroscopyDetection of chromophores and conjugated systems, quantification of analytes. uni.luuni.luCharacteristic absorption bands, maximum absorption (λmax), extinction coefficient. uni.lu
Infrared (IR) SpectroscopyIdentification of functional groups within the molecule. uni.luuni.luCharacteristic absorption bands corresponding to specific vibrational modes of functional groups. uni.lu

Integration of Analytical Platforms for Comprehensive Profiling

Comprehensive profiling of this compound within complex biological samples, such as plant extracts, often requires the integration of multiple advanced analytical platforms. This multi-platform approach provides a more holistic understanding of the sample's chemical composition, enabling the identification and quantification of a wide range of compounds, including this compound and its related isocoumarins. uni.lunih.gov

Commonly integrated analytical platforms include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful combination is frequently used for the chemical profiling of extracts. Specifically, techniques like LC-Q-TOF/MS-MS and UPLC/DAD-ESI/HRMS/MS have been employed to assess phenolic molecules and characterize compounds, including this compound, dihydrothis compound, and coriandrones A and B, in coriander extracts. nih.govnih.gov LC-MS platforms are highly effective for separating and identifying non-volatile and semi-volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is preferred for less volatile compounds, GC-MS is crucial for profiling volatile components in extracts. For instance, HS-SPME/GC-MS has been used to assess the volatile composition of coriander extracts. nih.gov

Coupling Spectroscopic Techniques: The integration of various spectroscopic methods, such as MS, IR, UV-Vis, and NMR, forms a robust analytical workflow for determining the molecular structure of organic compounds. uni.lu This integrated approach allows for cross-validation of structural information obtained from different techniques, leading to higher confidence in compound identification. For example, the structure of certain compounds has been elucidated by combining data from ¹H, ¹³C, COSY, TOCSY, HSQC, HMBC NMR experiments with Mass Spectrometry. theses-algerie.com

The synergistic application of these platforms allows researchers to gain deeper insights into the chemical diversity of Coriandrum sativum and accurately characterize specific compounds like this compound, even when present in complex mixtures. This comprehensive profiling is essential for various research applications, including quality control, natural product discovery, and understanding the chemical basis of biological activities.

Integrated Analytical PlatformComponents and ApplicationsBenefits for this compound Research
LC-MS (e.g., LC-Q-TOF/MS-MS, UPLC/DAD-ESI/HRMS/MS)Liquid Chromatography for separation, Mass Spectrometry for identification and quantification. Used for phenolic molecules and isocoumarins like this compound. nih.govnih.govHigh sensitivity and selectivity for non-volatile and semi-volatile compounds, accurate mass determination, fragmentation patterns for structural insights. nih.govnih.gov
GC-MS (e.g., HS-SPME/GC-MS)Gas Chromatography for separation of volatile compounds, Mass Spectrometry for identification. Used for volatile chemical profiling. nih.govEffective for analyzing volatile components in coriander extracts, complementing LC-MS data. nih.gov
Multi-Spectroscopic Integration (NMR, MS, IR, UV-Vis)Combined interpretation of data from various spectroscopic techniques. uni.lutheses-algerie.comComprehensive structural elucidation, cross-validation of results, enhanced confidence in identification of this compound and related compounds. uni.lutheses-algerie.com

Future Research Directions and Translational Perspectives for Coriandrin

Exploration of Novel Biological Targets and Pathways

Future research on coriandrin should prioritize the identification and validation of novel biological targets and the elucidation of the intricate pathways through which it exerts its effects. Initial molecular docking studies have indicated this compound's potential interaction with COVID-19 proteases (6LU7 and 6Y2E), suggesting antiviral properties and warranting further investigation into its mechanisms against viral targets. nih.gov Beyond direct antiviral action, broader network pharmacology analyses of Coriandrum sativum have identified numerous potential targets, including epidermal growth factor receptor (EGFR), androgen receptor (AR), Janus kinase 2 (JAK2), poly [ADP-ribose] polymerase 1 (PARP1), and cathepsin B (CTSB), as core proteins in its anti-COVID-19 activity. fishersci.cawikipedia.org These findings suggest that this compound, as a key component, may influence multiple pathways related to viral processes and immune responses.

Furthermore, this compound has been identified as a selective inhibitor of cytochrome P450 1A1 (P450 1A1)-mediated EROD activity, acting as a mechanism-based inactivator of this enzyme in vitro. sci-hub.se This highlights its potential role in drug metabolism and detoxification pathways, which could be exploited for therapeutic modulation or require consideration in polypharmacy. The diverse pharmacological activities of Coriandrum sativum, encompassing antioxidant, anti-inflammatory, and antimicrobial effects, are attributed to its rich phytochemical composition, suggesting that this compound's mechanisms are multicausal and involve several biochemical pathways. hmdb.ca Specifically, constituents of Coriandrum sativum are known to modulate enzymes involved in lipid metabolism, such as inhibiting 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase and influencing lecithin-cholesterol acyltransferase (LCAT) activity, indicating potential in metabolic regulation. nih.gov Future studies should aim to pinpoint how this compound specifically contributes to these observed effects and whether it interacts with novel targets beyond those currently identified.

Development of Advanced Synthetic Analogues for Enhanced Bioactivity

The development of advanced synthetic analogues of this compound represents a critical direction for enhancing its bioactivity, improving specificity, and potentially overcoming inherent limitations. The observation that compounds within Coriandrum sativum ethanolic extract, including this compound, adhere to Lipinski's "Five Rules" in in silico predictions suggests favorable pharmacokinetic activity for oral administration, providing a foundation for rational drug design. lipidmaps.orgiarc.fr This indicates that structural modifications could be explored to optimize its therapeutic index.

Strategies for developing synthetic analogues could involve modifying the core isocoumarin (B1212949) structure of this compound to improve binding affinity to specific targets, enhance metabolic stability, or reduce off-target effects. Nanotechnology-based delivery systems are also being considered for Coriandrum sativum constituents to overcome bioavailability challenges and optimize therapeutic efficacy while minimizing adverse effects. hmdb.ca This approach could be particularly beneficial for this compound, allowing for targeted delivery and controlled release, which could significantly enhance its in vivo performance. Further research into the structure-activity relationships (SAR) of this compound and its naturally occurring derivatives, such as dihydrothis compound (B1650274) and coriandrones A, B, C, D, and E, is essential to guide the synthesis of more potent and selective analogues. lipidmaps.orgiarc.frnih.govwikipedia.org

Investigation into Bioavailability and Metabolic Fate in Preclinical Models (e.g., ADME properties)

A comprehensive understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) properties in preclinical models is paramount for its translational development. Current research highlights "bioavailability challenges" for Coriandrum sativum constituents, underscoring the need for detailed ADME studies on this compound itself. hmdb.ca In silico methods have been employed to predict ADME properties of compounds found in Coriandrum sativum ethanolic extract, including this compound, providing an initial theoretical framework. lipidmaps.orgiarc.fr

To move beyond computational predictions, rigorous in vivo ADME studies are required. These studies typically involve radiolabeling the compound to quantitatively assess its rate and extent of metabolism, routes of excretion for both the parent compound and its metabolites, and the identification of circulating metabolites in preclinical species such as rodents. thegoodscentscompany.com Key components of in vivo ADME investigations include mass balance studies to understand absorption, biodistribution, metabolism, and excretion, as well as quantitative tissue distribution and bioavailability assessments. thegoodscentscompany.com Biliary excretion studies are also crucial to determine whether the compound or its metabolites are eliminated via bile into feces, providing insights into gastrointestinal absorption and potential enterohepatic recirculation. thegoodscentscompany.com Furthermore, comparative studies on the bioavailability and mode of action between isolated this compound and its presence within complex Coriandrum sativum extracts are necessary, as the delivery of pure compounds versus plant extracts can significantly differ. lipidmaps.org

Advancements in Analytical Characterization of this compound in Complex Biological Matrices

Advancements in analytical characterization are critical for accurately detecting, quantifying, and understanding the behavior of this compound in complex biological matrices. Modern phytochemical research increasingly leverages sophisticated analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR), and metabolomics, for the discovery of novel bioactive molecules and the elucidation of their targets. hmdb.ca These techniques are indispensable for the precise identification and quantification of this compound and its metabolites in vivo.

The analysis of compounds in biological samples, such as urine or blood, presents challenges due to the inherent complexity of these matrices, which can lead to signal suppression and other matrix effects. nih.gov Therefore, continuous improvements in analytical instrumentation and sample preparation methodologies are essential to enable the quantification of this compound at low concentrations and to ensure sensitivity and specificity. Techniques like LC-Q-TOF/MS-MS and headspace solid-phase microextraction/gas chromatography-mass spectrometry (HS-SPME/GC-MS) have already been successfully applied for the chemical profiling of coriander extracts, highlighting their utility for detailed characterization. wikipedia.org Specifically, ultra-high performance liquid chromatography with diode array detection and electrospray ionization high-resolution mass spectrometry (UPLC/DAD-ESI/HRMS/MS) has been used for the chemical characterization of Coriandrum sativum ethanolic extract, identifying isocoumarins such as this compound. lipidmaps.orgiarc.fr For non-radiolabeled ADME studies, bioanalytical method validation of various matrix samples is performed using techniques such as LC-MS, inductively coupled plasma-mass spectrometry (ICP-MS), and GC-MS, which are directly applicable to this compound. thegoodscentscompany.com

Addressing Research Gaps for Enhanced Mechanistic Understanding

Significant research gaps remain in fully understanding this compound's mechanistic actions and translating its potential into clinical applications. A primary gap lies in the limited clinical and translational research affirming the therapeutic activities of Coriandrum sativum and its active constituents, including this compound, in human populations. hmdb.ca Well-structured clinical trials are crucial to investigate its impact on relevant physiological parameters, such as cardiovascular markers, lipid profiles, and inflammatory indicators, while also assessing safety. hmdb.ca

Further mechanistic studies are needed to precisely delineate how this compound exerts its observed biological activities at a molecular level. While some molecular interactions have been predicted, a comprehensive understanding of its binding sites, downstream signaling pathways, and cellular effects is still evolving. nih.govwikipedia.org The inherent complexity of biological systems and the differences in bioavailability and activity between isolated compounds and whole plant extracts also constitute a research gap that needs to be addressed for a more complete mechanistic understanding. lipidmaps.org Bridging these gaps through rigorous in vitro, in vivo, and ultimately human studies will be vital for advancing this compound from a promising natural compound to a validated therapeutic agent, potentially in areas such as neuroprotection, including the management of Alzheimer's patients. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing the structure and stereochemistry of Coriandrin?

  • Methodological Answer : this compound’s structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., 500 MHz 1H^1H NMR for proton assignments and HMBC for long-range 1H^1H-13C^{13}C correlations) and gas chromatography-electron ionization mass spectrometry (GC-EI MS) to confirm molecular weight and fragmentation patterns. For stereochemical analysis, 2D NMR techniques such as NOESY or ROESY are critical. Isotopic labeling experiments (e.g., 2H^2H-tyrosine precursors) combined with NMR can track hydrogen retention/loss during biosynthesis .

Q. How is L-tyrosine experimentally confirmed as a precursor in this compound biosynthesis?

  • Methodological Answer : Stable isotope labeling with LL-[U-D7D_7]-tyrosine in Corsinia coriandrina cultures under TIS (transient immersion system) conditions demonstrates retention of deuterium labels in this compound’s aromatic ring. Mass spectrometry (e.g., fragment ion signals at m/z 182 for [MCH3][M – CH_3]) and NMR analysis of deuterated intermediates confirm the incorporation pathway. Competing reversible transamination by tyrosine aminotransferase (TAT) may explain partial label loss, necessitating pulsed application experiments using RITA® bioreactors to suppress side reactions .

Advanced Research Questions

Q. How can isotopic labeling resolve contradictions in this compound’s biosynthetic pathway?

  • Methodological Answer : Discrepancies in hydrogen retention (e.g., loss of 3-Pro-S-H vs. retention of 3-Pro-R-H in L-tyrosine-derived this compound) are addressed via DLDL-[2,3-threo-D2D_2]-tyrosine labeling. HMBC spectra and alkaline hydrolysis of intermediates (e.g., [aryl-D4D_4]-4-methoxyphenylethanal) reveal stereospecific hydrogen loss during ethylene bridge formation. These findings suggest a resonance-stabilized trans-decarboxylation-dehydrogenation mechanism, contrasting with fungal aflatoxin pathways .

Q. What methodological challenges arise in determining the origin of the O-methyl group and isothiocyanate carbon in this compound?

  • Methodological Answer : While 13C^{13}C-glycine labeling indicates O-methylation via the tetrahydrofolate pathway (confirmed by 13C^{13}C-enrichment in HMBC spectra), the isothiocyanate carbon’s origin remains unresolved. Broadband-decoupled 13C^{13}C NMR and PENDANT spectra fail to detect 13C^{13}C-enrichment, suggesting non-glycine sources or technical limitations in trace detection. Advanced techniques like high-sensitivity LC-MS/MS or 15N^{15}N-labeling could clarify nitrogen sourcing .

Q. How do experimental conditions (e.g., TIS vs. liquid culture) impact this compound’s stereochemical outcomes?

  • Methodological Answer : Transient immersion systems (TIS) with RITA® bioreactors enhance (Z)-coriandrin yield by minimizing TAT-mediated label loss compared to liquid cultures. GC-EI MS analysis of (Z)(Z)- vs. (E)(E)-isomers and preparative TLC (silica gel, hexane-EtOAc) are used to isolate stereoisomers. Kinetic studies under varied pH and oxygenation further optimize stereoselectivity .

Data Contradiction and Synthesis Challenges

Q. How should researchers address conflicting data on isotope retention in this compound biosynthesis?

  • Methodological Answer : Contradictory results (e.g., partial 2H^2H-label loss in LL-[U-D7D_7]-tyrosine experiments) require systematic validation:

Replicate experiments under controlled TIS/RITA® conditions to minimize enzymatic interference.

Cross-validate via 13C^{13}C-NMR and LC-HRMS to distinguish isotopic scrambling from biosynthetic specificity.

Compare with analogous pathways (e.g., tuberin biosynthesis in Streptomyces) to identify conserved mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.